molecular formula C11H13Cl2N B8031239 1-(2,5-Dichlorophenyl)piperidine

1-(2,5-Dichlorophenyl)piperidine

Cat. No.: B8031239
M. Wt: 230.13 g/mol
InChI Key: NWHOMFXASMDWLG-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction conditions and ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.

Scientific Research Applications

1-(2,5-Dichlorophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to various physiological effects. For example, it may act as an antagonist at specific neurotransmitter receptors, thereby modulating neurotransmission and exerting its pharmacological effects .

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)piperidine can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-(2,5-dichlorophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-9-4-5-10(13)11(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHOMFXASMDWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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